![molecular formula C23H16N2O6 B5197135 2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5197135.png)
2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a complex organic compound that features a combination of nitrophenoxy and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves multiple steps. One common method involves the initial preparation of 2-nitrophenol, which is then reacted with acetic anhydride to form 2-(2-nitrophenoxy)acetic acid. This intermediate is subsequently coupled with 3-(2-oxo-2H-chromen-3-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The chromenyl moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-nitrophenoxy)acetic acid
- 3-(2-oxo-2H-chromen-3-yl)aniline
- 2-(2-nitrophenoxy)-N-phenylacetamide
Uniqueness
2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c26-22(14-30-21-11-4-2-9-19(21)25(28)29)24-17-8-5-7-15(12-17)18-13-16-6-1-3-10-20(16)31-23(18)27/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNZXDSGOXEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)
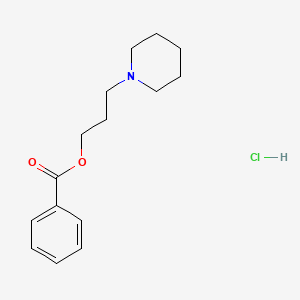
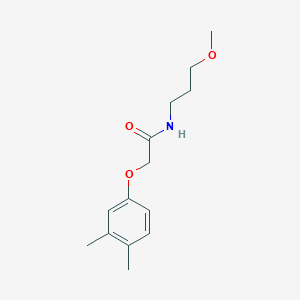
![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5197072.png)
![8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline](/img/structure/B5197076.png)
![N-[2-(4-propylphenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B5197083.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5197090.png)
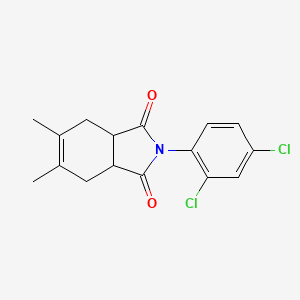
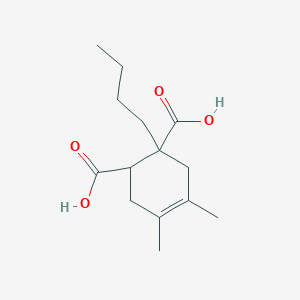
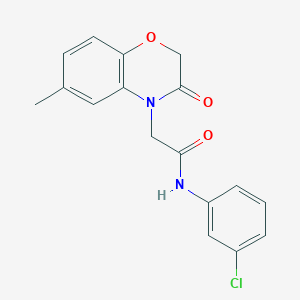

![1-(2-furoyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5197142.png)
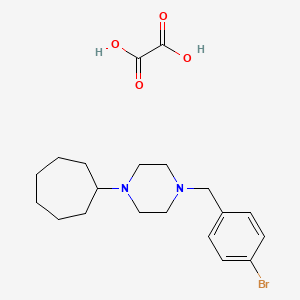
![N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5197157.png)
